molecular formula C20H13I B1589534 9-Iodo-10-phenylphenanthrene CAS No. 312612-61-6

9-Iodo-10-phenylphenanthrene

Cat. No.: B1589534
CAS No.: 312612-61-6
M. Wt: 380.2 g/mol
InChI Key: DLMIWIDZMSLNNJ-UHFFFAOYSA-N
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Description

9-Iodo-10-phenylphenanthrene is an organic compound with the molecular formula C20H13I It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where an iodine atom is substituted at the 9th position and a phenyl group at the 10th position

Scientific Research Applications

9-Iodo-10-phenylphenanthrene has several applications in scientific research:

Safety and Hazards

Specific safety and hazard information for 9-Iodo-10-phenylphenanthrene is not provided in the sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodo-10-phenylphenanthrene typically involves the iodination of 10-phenylphenanthrene. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, a solution of 10-phenylphenanthrene in a solvent like cyclohexane can be treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is then stirred and heated to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo various substitution reactions, particularly nucleophilic substitutions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 9-amino-10-phenylphenanthrene derivative.

Mechanism of Action

The mechanism of action of 9-Iodo-10-phenylphenanthrene largely depends on its application. In organic synthesis, it acts as an intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 9-Iodo-10-phenylphenanthrene is unique due to the presence of both an iodine atom and a phenyl group, which confer distinct reactivity and electronic properties. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

9-iodo-10-phenylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13I/c21-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMIWIDZMSLNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472320
Record name 9-IODO-10-PHENYLPHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312612-61-6
Record name 9-IODO-10-PHENYLPHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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